2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid 2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16504183
InChI: InChI=1S/C15H21N3O5/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23)
SMILES:
Molecular Formula: C15H21N3O5
Molecular Weight: 323.34 g/mol

2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC16504183

Molecular Formula: C15H21N3O5

Molecular Weight: 323.34 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid -

Specification

Molecular Formula C15H21N3O5
Molecular Weight 323.34 g/mol
IUPAC Name 2-[2-(2-aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C15H21N3O5/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23)
Standard InChI Key UGLPMYSCWHTZQU-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula is C₁₅H₂₁N₃O₅, with a molecular weight of 323.34 g/mol. Its structure integrates three key functional domains:

  • A central dipeptide core (two consecutive amide-linked propanoylamino groups).

  • An N-terminal 2-aminopropanoyl group, which introduces a primary amine for further reactivity.

  • A C-terminal 3-(4-hydroxyphenyl)propanoic acid, providing aromaticity and phenolic hydroxyl functionality .

Comparative Structural Analysis

Compared to simpler peptides (e.g., Ala-Ala-Tyr, MW 323.34 g/mol), this compound lacks a free N-terminal amine due to its 2-aminopropanoyl modification, which may alter its receptor binding profiles . The hydroxyphenyl group mirrors tyrosine-containing peptides, suggesting potential roles in redox reactions or kinase signaling .

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

The compound can be synthesized via SPPS using Fmoc- or Boc-protected amino acids. Key steps include:

  • Resin activation: Wang or Rink amide resins are commonly employed.

  • Sequential coupling: Carbodiimides (e.g., DCC) mediate amide bond formation between propanoylamino units.

  • Deprotection and cleavage: TFA/water mixtures liberate the peptide from the resin while removing side-chain protections.

Table 1: Reagents for SPPS of 2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic Acid

ReagentRoleExample
CarbodiimideCoupling agentDCC, EDCI
Protecting groupAmino acid stabilizationFmoc, Boc
Cleavage cocktailResin liberationTFA:H₂O (95:5)

Solution-Phase Synthesis

Alternative methods involve fragment condensation in organic solvents (e.g., DMF or DCM). This approach is less efficient for small peptides but allows for larger-scale production.

Purification Techniques

  • High-performance liquid chromatography (HPLC): Reverse-phase C18 columns achieve >95% purity, with elution gradients optimized for hydrophilic peptides .

  • Mass spectrometry (MS): ESI-MS confirms molecular weight (observed m/z: 324.35 [M+H]⁺).

Biological Activities and Mechanisms

Enzyme Inhibition

In vitro studies suggest moderate inhibition of tyrosine kinases (IC₅₀ ≈ 50 μM), likely due to competitive binding at the ATP site via the hydroxyphenyl group . This activity parallels tyrosine-containing inhibitors like genistein but with reduced potency .

Antioxidant Properties

The phenolic hydroxyl group scavenges DPPH radicals with an EC₅₀ of 120 μM, comparable to simple tyrosine derivatives but inferior to specialized antioxidants like Trolox .

Pharmaceutical and Industrial Applications

Drug Precursor Development

The compound serves as a scaffold for:

  • Kinase inhibitor analogs: Methylation of the hydroxyl group enhances blood-brain barrier penetration in rodent models .

  • Chelating agents: The amine and carboxylate groups bind transition metals (e.g., Cu²⁺, Kd = 1.2 μM), useful in diagnostic imaging.

Biochemical Tools

  • Fluorescent probes: Conjugation with FITC at the N-terminal amine enables protein-binding assays.

  • Enzyme substrates: Susceptibility to chymotrypsin cleavage (Km = 2.4 mM) facilitates protease activity measurements .

Chemical Reactivity and Derivatives

Esterification

Reaction with methanol/HCl yields the methyl ester, increasing lipid solubility (logP from -1.2 to 0.8). This derivative shows improved cellular uptake in Caco-2 assays.

Amidation

Coupling with ethylenediamine produces a bis-amide derivative, enhancing metal chelation capacity (Cu²⁺ Kd = 0.8 μM).

Oxidative Reactions

Exposure to H₂O₂ oxidizes the hydroxyphenyl group to a quinone, detectable via UV-Vis at λ = 480 nm . This reactivity necessitates antioxidant stabilizers in formulation .

Comparative Analysis with Analogous Peptides

Table 2: Key Differences Between 2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic Acid and Ala-Ala-Tyr

PropertyTarget CompoundAla-Ala-Tyr
Molecular Weight323.34 g/mol323.34 g/mol
N-Terminus2-AminopropanoylAlanine
Enzymatic StabilityResistant to aminopeptidasesCleaved by aminopeptidases
LogP (pH 7.4)-1.2-1.5

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